Piperazin-1-ium

Beschreibung

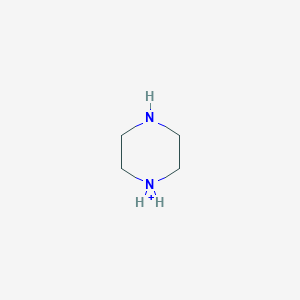

Structure

3D Structure

Eigenschaften

IUPAC Name |

piperazin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUUGHFHXGJENI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC[NH2+]1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Synthetic Methodologies for Piperazin 1 Ium Salts and Functionalized Derivatives

Strategies for Protonation and Salt Formation of Piperazine (B1678402)

The formation of piperazin-1-ium salts is a fundamental process that enhances the solubility and crystallinity of piperazine-containing molecules. nih.gov This section delves into the factors influencing salt formation and the resulting crystal architectures.

Influence of Solvent Environment on this compound Salt Crystallization

The choice of solvent plays a critical role in the crystallization of this compound salts, affecting not only the yield and purity but also the resulting crystal form (polymorphs, solvates, or hydrates). ucl.ac.ukuniurb.it The interaction between the solute and solvent can guide the molecular assembly, leading to different packing arrangements in the solid state. ucl.ac.ukuniurb.it

For instance, the crystallization of 3-(4-(benzo[d]isoxazole-3-yl)piperazin-1-yl)-2,2-dimethylpropanoic acid hydrochloride (B5HCl) demonstrated significant structural diversity based on the solvent system. ucl.ac.uk Anhydrous polymorphs, a dihydrate, and a family of alcohol solvates were identified, each with distinct layer structures. ucl.ac.uk The ability of alcohol hydrocarbon moieties to pack efficiently between layers influenced the successful growth of solvate crystals. ucl.ac.uk In some cases, the solvent can directly interact with the solute, preventing the formation of a simple hydrate (B1144303) and promoting specific molecular aggregations. uniurb.it

Theoretical studies on N-methyl piperazine have shown that the protonation preference between the two nitrogen atoms is solvent-dependent. nih.gov In water, the tautomer protonated at the secondary nitrogen is favored, while in less polar solvents like dichloromethane, this preference is even more pronounced. nih.gov This highlights the intricate role of the solvent in dictating the protonation site and subsequent salt structure.

Anion-Directed Architectures in this compound Salts

The anion plays a crucial role in directing the supramolecular architecture of this compound salts through various non-covalent interactions, primarily hydrogen bonding. iucr.orgnih.govnih.gov The nature of the anion, including its size, shape, and hydrogen bonding capabilities, dictates the final three-dimensional arrangement of the crystal lattice.

The crystal structures of several 4-(4-nitrophenyl)this compound salts with different benzoate (B1203000) anions reveal how the anion influences the packing. iucr.orgnih.gov These structures are often stabilized by strong N—H⋯O and O—H⋯O hydrogen bonds, forming chains or sheets. nih.gov For example, in the structures of 4-(4-nitrophenyl)this compound benzoate monohydrate and 4-(4-nitrophenyl)this compound 2-carboxy-4,6-dinitrophenolate, combinations of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds link the components into sheets and three-dimensional networks, respectively. iucr.org Similarly, in salts of 4-(4-fluorophenyl)this compound with organic anions, the anion directs the assembly into one, two, or three-dimensional structures. nih.goviucr.org

The table below summarizes the supramolecular assembly observed in various this compound salts, highlighting the directing role of the anion.

| This compound Cation | Anion | Supramolecular Assembly | Reference |

| 4-(4-Nitrophenyl)this compound | Benzoate (monohydrate) | Sheets | iucr.org |

| 4-(4-Nitrophenyl)this compound | 2-Carboxy-4,6-dinitrophenolate | Three-dimensional network | iucr.org |

| 4-(4-Fluorophenyl)this compound | 2-Hydroxy-3,5-dinitrobenzoate | muni.cz chains of rings | nih.goviucr.org |

| 4-(4-Fluorophenyl)this compound | Hydrogen oxalate (B1200264) | (100) sheets | nih.goviucr.org |

| 4-(4-Fluorophenyl)this compound | (2R,3R)-Hydrogentartrate (monohydrate) | Three-dimensional framework | nih.goviucr.org |

| 4-(4-methoxyphenyl)this compound | Benzoate (monohydrated) | Chains of rings | researchgate.netnih.gov |

| 4-(4-methoxyphenyl)this compound | Pyridine-3-carboxylate | Three-dimensional framework | researchgate.netnih.gov |

| 4-Benzyl-piperazin-1-ium | Chloride (chloroform solvate) | Supramolecular ribbon | nih.gov |

N-Functionalization and Derivatization Approaches for this compound

The presence of two nitrogen atoms in the piperazine ring allows for diverse N-functionalization, leading to a wide range of derivatives with varied biological activities. researchgate.net The ability to selectively modify one or both nitrogen atoms is crucial for the synthesis of targeted molecules.

Regioselective and Chemoselective Modifications

Achieving regioselectivity and chemoselectivity in the N-functionalization of piperazine is a key synthetic challenge. researchgate.netslideshare.net Direct reaction of piperazine with electrophilic reagents often leads to a mixture of mono- and di-substituted products. researchgate.netresearchgate.net To overcome this, the concept of using the this compound cation as a protected intermediate has been successfully employed. muni.czresearchgate.netresearchgate.netmuni.cz Monoprotonation of piperazine effectively protects one nitrogen atom, allowing for the selective functionalization of the other. researchgate.netresearchgate.net

This strategy has been utilized for the chemoselective preparation of various 1-monosubstituted piperazines by reacting the this compound cation with electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. muni.czresearchgate.netresearchgate.netmuni.cz The reaction conditions can be optimized by using acetic acid as the reaction medium or by employing a resin-supported this compound cation for solid-phase synthesis. researchgate.netmuni.cz

The table below showcases various electrophilic reagents used for the regioselective N-functionalization of the this compound cation.

| Electrophilic Reagent | Product Type | Reference |

| Acyl chlorides | 1-Acylpiperazines | muni.czresearchgate.netresearchgate.net |

| Anhydrides | 1-Acylpiperazines | muni.czresearchgate.netresearchgate.net |

| Sulfonyl chlorides | 1-Sulfonylpiperazines | muni.czresearchgate.netresearchgate.net |

| Carbamoyl (B1232498) chlorides | 1-Carbamoylpiperazines | muni.czresearchgate.netresearchgate.net |

| Nitrourea | 1-Nitrosopiperazines | muni.czresearchgate.netresearchgate.net |

| Activated alkenes/alkynes | 1-Alkylpiperazines (via aza-Michael addition) | muni.cz |

Stereochemical Control in this compound Derivative Synthesis

Controlling the stereochemistry during the synthesis of piperazine derivatives is crucial, especially when creating chiral molecules for biological applications. researchgate.net Various synthetic strategies have been developed to achieve high stereoselectivity.

One approach involves the use of a highly diastereoselective intramolecular hydroamination as a key step in a modular synthesis of 2,6-disubstituted piperazines. researchgate.net The required substrates for this reaction are prepared from amino acids, allowing for the introduction of various alkyl and aryl substituents at the 2-position with a trans stereochemistry. researchgate.net Another method utilizes a nitro-Mannich reaction to establish the relative stereochemistry at the C5 and C6 positions of a piperazinone ring, which then directs the stereochemistry at C3. nih.gov

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control. acs.org These reactions couple a propargyl unit with diamine components under mild conditions. acs.org The stereochemistry of the resulting double bond in the piperazine ring can often be controlled by the reaction temperature. acs.org

Utility of this compound Intermediates in Complex Heterocyclic Synthesis

This compound intermediates are valuable building blocks in the synthesis of more complex heterocyclic systems. The piperazine moiety is a common feature in many biologically active compounds, and its introduction via a this compound intermediate can be an efficient synthetic strategy. researchgate.net

The N-functionalized piperazines, obtained from this compound precursors, can undergo further reactions to construct larger, more intricate heterocyclic frameworks. For example, N-aryl piperazines, synthesized via methods like the Buchwald-Hartwig coupling or SNAr reactions, are key intermediates in the synthesis of various pharmaceuticals. mdpi.com The piperazine ring can be incorporated into complex structures through reactions like N-alkylation with suitable bifunctional reagents or by participating in cyclization reactions. mdpi.comrsc.org

Furthermore, piperazine derivatives can be used in the synthesis of fused heterocyclic systems. For instance, N,N'-bis(1,3,4-thiadiazole) moieties have been attached to a piperazine core to create novel antimicrobial agents. mdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives with piperazine functionalities also highlights the utility of these intermediates in constructing complex drug-like molecules. acs.org

Sustainable and Green Chemical Syntheses Involving this compound

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of this compound salts and their functionalized derivatives. These methodologies aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. Key strategies include the use of alternative energy sources like microwave and solar radiation, the application of heterogeneous catalysts, and the development of solvent-free reaction conditions.

One prominent green approach involves the direct, one-pot synthesis of monosubstituted piperazine derivatives from in-situ generated this compound cations. mdpi.comresearchgate.netmuni.cz This method avoids the multi-step processes that traditionally involve protecting groups, thereby reducing waste and improving atom economy. mdpi.com The reaction of a piperazine-1-ium cation, formed by reacting piperazine with an acid like acetic acid or by using a resin, with various electrophilic reagents can be catalyzed by metal ions supported on a polymeric resin. mdpi.comresearchgate.netmuni.cz This heterogeneous catalysis is advantageous as the catalyst can be easily recovered and reused, and it often leads to shorter reaction times and high yields of the target products. mdpi.comresearchgate.netmuni.cz

Microwave-assisted synthesis has emerged as a significant tool in the green synthesis of piperazine-containing compounds, including those based on the this compound scaffold. mdpi.comscipublications.comnih.govnih.gov This technique can drastically reduce reaction times compared to conventional heating methods. mdpi.comscipublications.com For instance, the synthesis of various monosubstituted piperazine derivatives has been successfully achieved with high yields under microwave irradiation, demonstrating the efficiency of this energy source. mdpi.com

Harnessing renewable energy sources is another cornerstone of green chemistry. The use of concentrated solar radiation (CSR) has been effectively demonstrated for the energy-efficient synthesis of 1,4-disubstituted piperazines. researchgate.net This method leads to significantly faster reactions, high yields, and a substantial reduction in energy consumption. researchgate.net While this has been showcased for disubstituted derivatives, the principle holds promise for the synthesis of this compound compounds.

Solvent-free synthesis is another impactful green methodology. Research has shown the viability of palladium-catalyzed synthesis of arylpiperazines under aerobic and solvent-free conditions, where piperazine itself can act as the solvent. acs.org This approach is not only eco-friendly but also cost-effective. acs.org Additionally, solvent-free microwave irradiation has been successfully employed in the synthesis of piperazine-based Schiff bases, resulting in excellent yields and drastically reduced reaction times. scipublications.com

The use of solid-phase synthesis with ionically-bound substrates, such as resin-supported this compound cations, further contributes to the green synthesis portfolio. researchgate.netmuni.cz This technique simplifies purification processes and minimizes the use of solvents.

Biocatalysis, although a developing area for this specific compound, represents a promising future direction for the sustainable synthesis of chiral piperazine derivatives. ucf.eduacs.org The use of enzymes could offer highly selective and environmentally benign routes to functionalized this compound compounds.

The following tables provide a summary of research findings on sustainable synthetic methodologies for this compound and related derivatives.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Monosubstituted Piperazine Derivatives mdpi.com

| Product | Reagent | Catalyst | Method | Time | Yield (%) |

| 1-Formylpiperazine | Ethyl formate | None | Conventional | 24 h | 75 |

| 1-Formylpiperazine | Ethyl formate | None | Microwave | 1 h | 80 |

| 1-Acetylpiperazine | Acetic anhydride | None | Conventional | 2 h | 90 |

| 1-Acetylpiperazine | Acetic anhydride | None | Microwave | 10 min | 92 |

| 1-(Phenylacetyl)piperazine | Phenylacetyl chloride | Cu(II)-resin | Conventional | 4 h | 85 |

| 1-(Phenylacetyl)piperazine | Phenylacetyl chloride | Cu(II)-resin | Microwave | 30 min | 88 |

Table 2: Synthesis of 1,4-Disubstituted Piperazines using Concentrated Solar Radiation (CSR) researchgate.net

| Aldehyde | Product | Time (min) | Yield (%) |

| Benzaldehyde | 1,4-Dibenzylpiperazine | 15 | 92 |

| 4-Chlorobenzaldehyde | 1,4-Bis(4-chlorobenzyl)piperazine | 10 | 94 |

| 4-Methoxybenzaldehyde | 1,4-Bis(4-methoxybenzyl)piperazine | 20 | 88 |

| 2-Naphthaldehyde | 1,4-Bis(naphthalen-2-ylmethyl)piperazine | 25 | 78 |

Table 3: Solvent-Free Synthesis of Piperazine Derivatives

| Reactants | Product | Conditions | Time | Yield (%) | Reference |

| 2-Naphthyl piperazine, Chloroethyl acetate, K2CO3 | Ethyl [4-(2-naphthyl) piperazin-1-yl] acetate | Microwave (300W) | 12 min | - | scipublications.com |

| Aryl chlorides, Piperazine | Arylpiperazines | Pd-catalysis, aerobic | - | up to 97 | acs.org |

Structural Elucidation and Supramolecular Assembly of Piperazin 1 Ium Systems

Crystallographic Investigations of Piperazin-1-ium Structures

X-ray crystallography has been an indispensable tool for elucidating the precise three-dimensional structures of this compound salts. These investigations consistently reveal that the this compound ring predominantly adopts a stable chair conformation. nih.govnih.gov The substituent on the second nitrogen atom typically occupies an equatorial position to minimize steric hindrance. nih.goviucr.org The asymmetric unit in the crystal structures of these salts can vary, sometimes containing a single cation-anion pair, multiple independent pairs (Z' > 1), or additional solvent molecules. nih.govscispace.com

Analysis of Classical and Non-Classical Hydrogen Bonding in this compound Salts (e.g., N-H···O, C-H···O, O-H···O)

The supramolecular chemistry of this compound salts is overwhelmingly dominated by hydrogen bonding. The protonated secondary amine group (N-H) and the tertiary amine group (N-H) of the cation are potent hydrogen-bond donors, readily interacting with acceptor atoms, most commonly oxygen atoms from carboxylate, sulfonate, or phenolate (B1203915) anions, as well as water molecules. nih.govmdpi.com

Classical N-H···O hydrogen bonds are the primary interactions responsible for the initial association of cations and anions, often forming robust synthons that guide the assembly process. nih.govcsic.es These interactions frequently lead to the formation of one-dimensional chains or ribbons. nih.govnih.gov For instance, in 3-[4-(pyrimidin-2-yl)this compound-1-yl]butanoate, N—H···O intermolecular hydrogen bonds generate 1D chains. nih.gov

In addition to the primary N-H···O bonds, weaker, non-classical C-H···O interactions play a significant role in consolidating and extending the dimensionality of the supramolecular structures. nih.goviucr.org These interactions link the primary chains or layers into more complex two-dimensional (2D) sheets or three-dimensional (3D) networks. nih.govnih.gov In hydrated salts, O-H···O bonds involving water molecules are also pivotal, often acting as bridges to link different components of the structure. mdpi.commdpi.com In some cases, bifurcated hydrogen bonds, where a single N-H group donates to two acceptor atoms simultaneously, are observed, further stabilizing the crystal lattice. iucr.orgresearchgate.netnih.gov The collective action of these various hydrogen bonds can produce intricate networks, including sandwich-like arrangements and open-framework architectures. nih.goviucr.org

| This compound Compound | Interacting Anion/Molecule | Key Hydrogen Bonds Observed | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|---|

| 4-(2,3-Dimethylphenyl)this compound | Chloride, Water | O—H···Cl, N—H···Cl, N—H···O, C—H···O | Open-framework 3D architecture | nih.gov |

| 4-(2-Methoxyphenyl)this compound | 3,5-Dinitrosalicylate | Bifurcated N—H···O, C—H···O | Sandwich-like arrangement | iucr.orgresearchgate.net |

| Bis(4-phenylthis compound) | Oxalate (B1200264), Water | O-H···O, N-H···O, C-H···O | 3D network formed by layers linked by organic cations | mdpi.com |

| 3-[4-(Pyrimidin-2-yl)this compound-1-yl]butanoate | (Zwitterion) | N—H···O, C—H···O | 1D chains linked into a 3D network | nih.gov |

| 4-(4-Nitrophenyl)this compound | Benzoate (B1203000), Water | O—H···O, N—H···O, C—H···O | 2D sheets | iucr.orgresearchgate.netnih.gov |

**3.1.2. Exploration of Halogen, Chalcogen, and Pnictogen Bonding in this compound Co-crystals

While hydrogen bonds are the predominant organizing force, other non-covalent interactions, such as halogen bonds, have been identified in specific this compound co-crystals. Halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site, can serve as a directional tool for crystal engineering.

Intermolecular Interactions and Packing Efficiencies in this compound Lattice Structures

The final crystal lattice of a this compound salt is a result of a delicate balance between various attractive and repulsive intermolecular forces. To analyze these contributions, Hirshfeld surface analysis is often employed. This method allows for the quantification of different intermolecular contacts within the crystal.

In the case of 4-(2-methoxyphenyl)this compound 3,5-dinitrosalicylate, Hirshfeld analysis revealed that H···O/O···H (38.3%) and H···H (31.8%) contacts are the major contributors to the crystal packing. iucr.orgresearchgate.net Similarly, for bis(4-phenylthis compound) oxalate dihydrate, a combination of O-H···O, N-H···O, and C-H···O hydrogen bonds are the primary forces stabilizing the crystal structure. mdpi.com The efficiency of crystal packing is influenced by the shape of the constituent ions and the directionality of their interactions. The interplay of N-H···O, C-H···O, and sometimes π-π stacking or C-H···π interactions dictates how the supramolecular motifs, such as chains or sheets, arrange themselves, leading to varied packing efficiencies and densities across different salts. nih.govusm.my This can result in diverse packing motifs ranging from discrete, zero-dimensional aggregates to layered arrangements and complex, interpenetrating three-dimensional networks. nih.govusm.mynih.gov

Polymorphism, Co-crystallization, and Solvate Formation of this compound Compounds

The structural versatility of the this compound cation also manifests in its ability to form polymorphs, co-crystals, and solvates.

Polymorphism , the existence of a compound in two or more crystal forms, has been observed in this compound salts. A notable example is [4-(4-acetylphenyl)this compound][2-amino-4-nitrobenzoate], which crystallizes in both a triclinic (Z' = 1) and a monoclinic (Z' = 4) form. scispace.com The different packing arrangements in these polymorphs arise from subtle differences in the network of hydrogen bonds. Another instance of polymorphism has been reported for a salt of N-(4-methoxyphenyl)this compound with 4-methyl-benzoate. ugr.es

Co-crystallization is a widely used strategy in crystal engineering, and the this compound cation is frequently used in this context. By reacting N-substituted piperazines with various Brønsted acids, a vast number of molecular salts or co-crystals have been synthesized and structurally characterized. iucr.orgresearchgate.netnih.govnih.gov Carboxylic acids are common co-formers, leading to salts with anions such as benzoate, salicylate, dinitrosalicylate, and various dicarboxylates. mdpi.comiucr.orgresearchgate.netuky.edu This approach allows for the systematic modification of crystal structures and properties.

Solvate formation occurs when solvent molecules are incorporated into the crystal lattice. This compound salts have been shown to form solvates with various solvents. For example, 4-benzyl-piperazin-1-ium chloride forms a chloroform (B151607) solvate where the solvent molecule is integrated into the hydrogen-bonding network. nih.gov Similarly, 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine hydrobromide can form an isopropanol (B130326) solvate. google.com The inclusion of solvent molecules can significantly alter the crystal packing and the network of intermolecular interactions.

Rational Design of Supramolecular Architectures Using this compound Building Blocks

The predictable and directional nature of the hydrogen bonds formed by the this compound cation makes it an excellent building block for the rational design of supramolecular architectures. science.gov Crystal engineers can leverage the N-H donor groups of the cation to interact with complementary acceptor sites on anions or other molecules to create specific, desired structural motifs known as supramolecular synthons. mdpi.comresearchgate.net

By carefully selecting the counter-anion (e.g., its size, shape, and number of acceptor groups), it is possible to control the dimensionality of the resulting structure. For example, studies on a series of fifteen 4-(2-methoxyphenyl)this compound salts with different organic anions demonstrated the formation of a wide range of assemblies, including finite zero-dimensional (0D) aggregates, one-dimensional (1D) chains, two-dimensional (2D) ribbons and sheets, and three-dimensional (3D) networks. nih.gov The use of dicarboxylate anions, for instance, can effectively bridge multiple this compound cations to extend the structure into higher dimensions. mdpi.com This "building block" approach allows for a degree of control over the final crystal architecture, moving towards the predictable engineering of solid-state materials with tailored structures. uky.eduresearchgate.net

Integration of this compound into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

While the direct incorporation of the this compound cation as a primary node or linker within the covalently bonded structure of a traditional Metal-Organic Framework (MOF) or Covalent Organic Framework (COF) is not widely documented, its role in forming extended, ordered structures is significant. The cation's strong hydrogen-bonding capability is utilized to construct Hydrogen-Bonded Organic Frameworks (HOFs).

HOFs are crystalline porous materials assembled through directional hydrogen bonds rather than the stronger coordinate or covalent bonds that define MOFs and COFs. A key example is this compound 4-aminobenzenesulfonate (B1229798), which forms a new organic three-dimensional framework structure. researchgate.net In this architecture, the this compound cations and 4-aminobenzenesulfonate anions are linked together through an extensive network of N-H···O and other hydrogen bonds, creating an ordered, extended solid. Although not a MOF or COF, this type of supramolecular framework demonstrates how the this compound building block can be used to achieve complex, three-dimensional architectures through non-covalent synthesis.

Computational and Theoretical Chemistry Insights into Piperazin 1 Ium

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of the piperazin-1-ium cation. These computational methods allow for a detailed examination of how electrons are distributed within the molecule and the nature of the chemical bonds, which are fundamental to understanding its reactivity and properties.

Charge Distribution and Electrostatic Potential Maps of this compound

The distribution of charge within the this compound cation is a key determinant of its chemical behavior. Theoretical studies, often using methods like DFT with basis sets such as B3LYP/6-311G(d,p), have been employed to calculate the charge distribution and generate molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net

MEP maps are powerful tools for visualizing the charge-related properties of a molecule. avogadro.cc They illustrate the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red areas signify regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. mdpi.comnumberanalytics.com

In the case of this compound and its derivatives, MEP analysis reveals distinct charge localizations. For instance, in bis(4-phenylthis compound) oxalate (B1200264) dihydrate, the negative potential (red) is concentrated around the oxygen atoms, identifying them as nucleophilic sites. The positive potential (blue) is located on the hydrogen atoms, marking them as electrophilic sites. This distribution confirms the charge transfer and the formation of N-H···O and O-H···O hydrogen bonds. mdpi.com The analysis of the electrostatic potential surface provides a visual representation of the molecule's relative polarity and helps in identifying the reactive sites involved in charge transfer processes. mdpi.com

Information about the size, shape, and charge density distribution, which are crucial for understanding chemical reactivity, can be obtained by mapping the electron density isosurface with the electrostatic potential surface. researchgate.net

Theoretical Spectroscopic Predictions (e.g., NMR chemical shifts, vibrational modes)

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies provide a powerful complement to experimental measurements, aiding in structural elucidation and the assignment of spectral features.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts. researchgate.netfaccts.de Theoretical ¹H and ¹³C NMR chemical shifts for this compound derivatives have been computed using functionals like B3LYP with basis sets such as 6-311++G(2d,p). researchgate.net Comparisons between calculated and experimental NMR data for related systems have shown that the GIAO/DFT approach can provide satisfactory results for predicting chemical shifts. ajol.info It is important to note that the accuracy of these predictions can be dependent on the chosen conformer, sometimes necessitating a conformational search and Boltzmann weighting for reliable results. faccts.de

Vibrational Modes: Density Functional Theory is widely used to calculate the harmonic vibrational wavenumbers of molecules. researchgate.net The predicted vibrational spectra (both IR and Raman) can be analyzed by examining the potential energy distribution (PED) for each mode, which allows for a detailed and quantitative interpretation of the experimental spectra. researchgate.netresearchgate.net For instance, in a study on this compound 4-aminobenzoate (B8803810) monohydrate, the B3LYP method was found to provide satisfactory predictions of vibrational frequencies. researchgate.net Similarly, for the 4-phenylthis compound cation, the vibrational modes of the NH₂⁺ group and the CH₂ groups have been assigned based on theoretical calculations. mdpi.com The correlation between theoretical and experimental vibrational frequencies is often improved by scaling the calculated wavenumbers to account for factors like electron correlation, basis set deficiencies, and anharmonicity. ajol.info

Conformational Analysis and Potential Energy Surfaces of this compound

The piperazine (B1678402) ring in this compound can adopt different conformations, with the chair conformation generally being the most stable. researchgate.net Conformational analysis, which involves mapping the potential energy surface of the molecule, is crucial for understanding its flexibility and the relative stability of its different spatial arrangements.

Computational methods, including semi-empirical methods like PM6 and DFT functionals such as B3LYP and B3PW91, are employed to perform conformational analysis. researchgate.netdergipark.org.tr These studies systematically explore the rotation around single bonds to identify the most stable conformers (energy minima) and the transition states connecting them. For this compound derivatives, the chair conformation of the piperazine ring is a recurring feature in their optimized geometries. For example, in this compound 4-aminobenzoate monohydrate, the piperazine ring adopts a chair conformation with one of the NH groups protonated. researchgate.net Similarly, in the crystal structures of 4-(4-nitrophenyl)this compound trifluoroacetate (B77799) and trichloroacetate, the piperazine rings are also found in a chair conformation. researchgate.net The specific orientation of substituents on the piperazine ring, such as equatorial or axial, can also be determined through these analyses. For instance, in this compound 4-aminobenzoate monohydrate, the C-s (equatorial-equatorial) point group was identified as the most stable conformer. researchgate.net

Mechanistic Studies of Reactions Involving this compound Using Density Functional Theory

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies and structures of reactants, transition states, and products, DFT can provide a detailed picture of the reaction pathway and the factors that control reactivity. researchgate.net

DFT calculations have been instrumental in understanding charge transfer interactions and the stability of this compound containing systems. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis, a technique often performed within the DFT framework, allows for the study of donor-acceptor (bond-antibond) interactions. researchgate.net This analysis can reveal the mechanism of hyperconjugative interactions and charge transfer within the molecule, which are crucial for understanding its stability and reactivity. researchgate.net For example, NBO analysis of this compound 4-aminobenzoate monohydrate has been used to study these donor-acceptor interactions. researchgate.net

Furthermore, DFT can be used to model reaction protocols. For instance, a simplified protocol for the chemoselective synthesis of 1-substituted piperazines is based on the reaction of the this compound cation with various electrophilic reagents. researchgate.net DFT calculations can help to rationalize the observed chemoselectivity by examining the electronic properties of the this compound cation and the electrophiles. The protonation of one nitrogen atom in piperazine to form this compound effectively protects it, allowing for selective reaction at the other nitrogen. researchgate.net

DFT is also employed to study non-covalent interactions, such as hydrogen bonding and π-π stacking, which play a significant role in the supramolecular chemistry of this compound salts. researchgate.net Techniques like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis can be used to characterize the strength and nature of these interactions. researchgate.netmdpi.com These studies are essential for understanding the crystal packing and stability of solid-state materials containing this compound.

Molecular Dynamics Simulations for Understanding Solution-State and Solid-State Behavior

In the solid state , MD simulations can be used to study the stability of crystal lattices and the nature of intermolecular interactions. nih.gov For crystalline materials containing this compound, simulations can help to understand the role of hydrogen bonding and other non-covalent interactions in maintaining the crystal structure. While direct simulation of solid-state precipitation can be challenging due to the long timescales involved, hybrid methods combining MD with Kinetic Monte-Carlo (KMC) approaches are being developed to address this. nasa.gov

In the solution state , MD simulations are invaluable for exploring the conformational landscape of this compound and its interactions with solvent molecules. mdpi.com These simulations can reveal how the solvent influences the conformation of the this compound cation and its hydrogen bonding capabilities. By analyzing trajectories from MD simulations, one can calculate various properties such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability and flexibility of the molecule in solution. dovepress.com Furthermore, MD simulations can be used in conjunction with experimental data from techniques like NMR to refine and validate the motional models of molecules in solution. nih.gov

While specific MD simulation studies focusing solely on the this compound cation are not extensively detailed in the provided context, the principles and applications of MD are well-established for similar molecular systems. For example, MD simulations have been used to study the interaction of piperazine-containing drugs with polymers in amorphous solid dispersions, providing insights into hydrogen bonding and other intermolecular forces. dovepress.com

Chemical Reactivity and Mechanistic Pathways of Piperazin 1 Ium

Proton Transfer Dynamics and Acid-Base Reactivity in Different Media

The acid-base properties of the piperazin-1-ium ion are fundamental to understanding its reactivity. Piperazine (B1678402) itself is a diacidic base, capable of accepting two protons. The pKa values associated with the resulting piperazinium ions dictate the distribution of species in solution at a given pH.

The first protonation of piperazine forms the this compound cation, and the second protonation yields the piperazine-1,4-diium (B1225682) dication. The pKa values for these equilibria are crucial for controlling reaction conditions. For instance, at 25°C, the pKa values are approximately 5.2 for the transition from the dihydrochloride (B599025) to the monohydrochloride and 9.1 for the transition from the monohydrochloride to the free base. Another source reports pKa values of 5.6 and 9.8. These values indicate that in a weakly acidic environment, the monoprotonated this compound cation is the predominant species. muni.cz This is a key principle exploited in chemoselective reactions, as the protonation of one nitrogen atom deactivates it towards electrophilic attack, allowing for selective functionalization at the other nitrogen. researchgate.netmuni.czresearchgate.net

The acid-base behavior of this compound can be influenced by the surrounding medium. In acetic acid, for example, piperazine is readily monoprotonated, creating a suitable environment for subsequent reactions. muni.cz The choice of buffer is also critical in maintaining the desired protonation state; for instance, glycylglycine (B550881) (pKa ~3.1) or PIPES (pKa 6.8) buffers can be used to stabilize the protonated piperazine moiety. The table below summarizes the pKa values for piperazine and some of its derivatives.

Table 1: pKa Values of Piperazine and Selected Derivatives

| Compound | pKa1 | pKa2 | Predicted pKa | Reference |

|---|---|---|---|---|

| Piperazine | 5.6 | 9.8 | ||

| Piperazine Dihydrochloride | 5.2 | 9.1 | ||

| 1-[5-(Trifluoromethyl)pyrid-2-yl]piperazine | 8.51±0.10 | alfa-chemical.com | ||

| HEPES | 7.55 (at 20 °C) | nih.gov | ||

| 1-Methyl-4-({4-[(4-nitrophenyl)amino]phenyl}carbamothioyl)this compound-1-olate | 14 (Strongest Acidic) | hmdb.ca |

Nucleophilic and Electrophilic Activation of this compound Species

The this compound cation can participate in reactions as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the other reactants.

Nucleophilic Activation: The unprotonated nitrogen atom of the this compound cation retains its nucleophilic character. This allows for selective reactions with electrophiles. researchgate.netmuni.cz This principle is the basis for the direct chemoselective preparation of various 1-substituted piperazines. By controlling the pH to favor the formation of the this compound cation, reactions with electrophilic reagents such as acyl chlorides, anhydrides, sulfonyl chlorides, and carbamoyl (B1232498) chlorides can be directed to the free nitrogen atom, avoiding the formation of disubstituted products. muni.czresearchgate.netresearchgate.net This mono-protonation strategy serves as a simple and effective protection method for one of the piperazine nitrogens. researchgate.netmuni.czresearchgate.net

Machine learning models have been used to estimate the nucleophilicity of different sites within a molecule. For this compound, the neutral nitrogen atom is identified as a significant nucleophilic site. rsc.orgresearchgate.net

Catalytic and Promotor Roles of this compound in Organic Transformations

This compound and its derivatives have found utility as catalysts and promoters in a variety of organic transformations. The ability to act as a Brønsted acid and its specific steric and electronic properties contribute to its catalytic activity.

One significant application is in the chemoselective synthesis of 1-monosubstituted piperazine derivatives. muni.czresearchgate.net By generating the this compound cation in situ, for example by using acetic acid as the reaction medium or by chemisorption on a weakly acidic cation-exchanger resin, high yields of monosubstituted products can be achieved. muni.czresearchgate.netresearchgate.net The activation of electrophilic agents by metal ion catalysis, such as with Cu(I), Cu(II), Al(III), or Ce(III) ions supported on a resin, can further enhance the efficiency of these reactions. muni.czmuni.czmuni.cz

This compound salts can also act as phase-transfer catalysts. For example, in the synthesis of certain piperazine derivatives, the use of a phase-transfer catalyst can improve yields in aqueous-organic biphasic reactions.

Furthermore, this compound species have been investigated for their role in the formation of Schiff bases, where they can act as a Brønsted-Lowry acid to activate the carbonyl group of an aldehyde, catalyzing the nucleophilic attack by an amine. wordpress.com

Stability and Degradation Mechanisms of this compound under Defined Chemical Conditions (non-biological)

The stability of this compound is a critical factor in its application in synthesis and materials science. Generally, this compound salts are stable crystalline solids under ambient conditions. medchemexpress.com For example, piperazine dihydrochloride monohydrate is noted for its stability and is stable up to 200°C. Similarly, 4-(methylsulfonyl)this compound chloride is a stable molecular salt. researchgate.net

However, the stability can be influenced by the nature of the counter-ion and the chemical environment. For instance, N-(4-Methoxyphenyl)this compound salts with aromatic carboxylate counterions exhibit enhanced thermal stability due to the formation of hydrogen-bonded networks in their crystal structures.

Degradation of this compound compounds can occur under specific conditions. They are generally incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents. medchemexpress.com Under fire conditions, they may decompose and release toxic fumes. medchemexpress.com The stability of this compound derivatives is also a consideration in their use in materials science. For example, piperazinium-based materials used in perovskite solar cells are studied for their stability under moisture, light, and heat. dyenamo.se

The table below provides a summary of the stability of some this compound compounds.

Table 2: Stability of Selected this compound Compounds

| Compound | Stability | Incompatible Materials | Reference |

|---|---|---|---|

| Piperazine Dihydrochloride Monohydrate | Stable up to 200°C | ||

| 1-(4-Bromophenyl)piperazine hydrochloride | Stable under recommended storage conditions | Strong acids/alkalis, strong oxidising/reducing agents | medchemexpress.com |

| 4-(Methylsulfonyl)this compound chloride | Stable molecular salt | researchgate.net | |

| This compound 4-aminobenzenesulfonate (B1229798) | Good thermal stability up to 261 °C | researchgate.net |

Advanced Applications of Piperazin 1 Ium in Chemical Technology and Materials Science

Application in Polymer Chemistry: Monomer, Initiator, and Catalyst Roles

The bifunctional nature of the piperazine (B1678402) ring, with its two reactive nitrogen atoms, makes piperazin-1-ium a valuable entity in polymer science. rsc.org Its utility spans from being a fundamental building block in polymer chains to acting as a catalyst that directs polymerization reactions.

While direct use of this compound as a monomer is less common due to the reduced reactivity of the protonated amine, piperazine itself is a key monomer. However, the controlled protonation to form this compound is a crucial strategy for achieving monosubstitution, which is essential for creating specific polymer architectures. muni.czmuni.cz This control prevents the often-problematic formation of symmetrical 1,4-disubstituted piperazines. muni.cz For instance, piperazine-based polyimides have been synthesized, and the use of ionic liquids as both solvent and catalyst can lead to polymers with higher molecular weights and improved thermal stability compared to conventional methods. researchgate.net

In the realm of polymerization initiation, this compound derivatives can be incorporated into initiator molecules. For example, a multifunctionalized piperazine polymer was synthesized from a piperazine-methacrylate monomer using a thermal initiator. rsc.orgresearchgate.net Polymerization initiators are compounds that decompose to form free radicals, which then start the polymerization process. alfachemic.com The concentration and type of initiator are critical factors that influence the final properties of the polymer. alfachemic.commdpi.com

This compound-based compounds have also demonstrated catalytic activity. A notable example is the synthesis of a piperazine quaternary ammonium (B1175870) alkali catalyst, 1,4-bis(2-hydroxy-isopropyl)-1,4-dimethylpiperazine bisquaternary ammonium base (PQ-OH), for the trimerization of aliphatic isocyanates like hexamethylene diisocyanate (HDI) and pentamethylene diisocyanate (PDI). sioc-journal.cn This catalyst is effective due to the synergistic effect of the quaternary ammonium alkali and the β-hydroxyl groups, which promote the polymerization. The steric hindrance of the piperazine ring in the catalyst helps in selectively forming the desired trimer product. sioc-journal.cn

Engineering of Novel Ionic Liquids and Deep Eutectic Solvents with this compound Counterions

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties such as low vapor pressure, high thermal stability, and tunable characteristics. rsc.orgresearchgate.net this compound has been successfully incorporated as the cationic component in both ILs and DESs, leading to materials with tailored functionalities.

Piperazinium-based ILs have been synthesized and investigated for various applications. For instance, novel 8-piperazinylcaffeine carboxylate ionic liquids were created by combining 8-piperazinyl caffeine (B1668208) with different carboxylic acids. rsc.org Alkylpiperazinium-based ILs paired with propionate (B1217596) and lactate (B86563) anions have been studied for their potential in CO2 capture, with computational studies showing strong anion-cation interactions through hydrogen bonding. researchgate.net Furthermore, N-alkyl piperazinium-based ILs have been effectively used for the extraction of aromatic compounds from hydrocarbon fuels. acs.org

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point. nih.govmdpi.com Piperazine and its derivatives have been used to create amine-based DESs for CO2 capture. nih.gov These solvents are considered a greener alternative to traditional amine solutions due to their lower volatility and potential for reduced environmental impact. nih.govmdpi.com The formation of extensive hydrogen bond networks between the this compound cation and the HBD is a key factor in the formation of these DESs. nih.gov

| Type of Solvent | This compound Derivative | Counterion/HBD | Application |

| Ionic Liquid | 8-piperazinylcaffeine rsc.org | Carboxylates rsc.org | Analgesics, Antibacterials rsc.org |

| Ionic Liquid | N-alkyl piperazinium acs.org | Lactate, Propionate acs.org | Aromatics Extraction acs.org |

| Ionic Liquid | Alkylpiperazinium researchgate.net | Propionate, Lactate researchgate.net | CO2 Capture researchgate.net |

| Deep Eutectic Solvent | Piperazine nih.gov | Ethanolamine nih.gov | CO2 Capture nih.gov |

Adsorption, Separation, and Environmental Remediation Technologies Based on this compound Materials

Materials incorporating the this compound moiety have shown significant promise in environmental applications, particularly in the adsorption and separation of pollutants.

Piperazine-based coordination polymers have been synthesized and evaluated for the photocatalytic degradation of organic dyes. For example, a coordination polymer demonstrated high efficiency in degrading Acid Orange 7 and Methyl Orange under visible light irradiation. researchgate.net The unique structural and electronic properties of these materials facilitate the generation of reactive oxygen species that break down the dye molecules.

In the area of heavy metal remediation, while not directly involving this compound, related materials like rice husk have been studied for the immobilization of heavy metals in contaminated soils. researchgate.net The principles of adsorption and ion exchange are central to these technologies. Amine-based deep eutectic solvents have also been employed for the extraction of dyes like Alizarin from aqueous solutions, showcasing the potential of piperazine-containing systems in water purification. mdpi.com

The development of polymer-supported N-formylpiperazine highlights a method for creating materials that can be used in chemoselective preparations, which can be extended to separation technologies. researchgate.net The ability to functionalize piperazine allows for the creation of materials with specific affinities for target molecules, enabling their selective removal from complex mixtures.

Functional Materials for Optoelectronic and Sensing Applications (e.g., Nonlinear Optical Materials, Piezoelectrics)

This compound salts have been extensively investigated for their potential in functional materials, particularly those with nonlinear optical (NLO) and piezoelectric properties. These materials are crucial for applications in optoelectronics, such as optical data processing, optical switching, and sensors. researchgate.net

A significant body of research has focused on the synthesis and characterization of this compound salts with various organic and inorganic anions to create materials with desirable NLO properties. researchgate.networldscientific.comnih.gov For instance, this compound 4-aminobenzenesulfonate (B1229798) was found to possess a high third-order NLO susceptibility, making it suitable for optical data processing applications. researchgate.net Similarly, piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate) and piperazine-1,4-diium bis(2,4,6-trinitrophenolate) have been studied for their NLO properties, with analyses confirming their potential for second and third harmonic generation. worldscientific.comnih.gov Theoretical investigations using density functional theory (DFT) have been instrumental in understanding the structure-property relationships and guiding the design of new NLO materials based on piperazine. researchgate.net

In the field of piezoelectricity, which involves the generation of an electric charge in response to applied mechanical stress, a homochiral polar molecular piezoelectric material based on (S)-2-methylthis compound perchlorate (B79767) has been developed. rsc.orgfrontiersin.org By precise molecular modification, a derivative with a high piezoelectric coefficient was achieved, demonstrating the potential of this compound compounds in flexible devices and sensors. rsc.org

| This compound Compound | Property | Potential Application |

| This compound 4-aminobenzenesulfonate researchgate.net | Third-order NLO researchgate.net | Optical data processing, Optical switching researchgate.net |

| Piperazine-1,4-diium bis(4-aminobenzenesulfonate) worldscientific.com | Second and Third Harmonic Generation worldscientific.com | Nonlinear optics worldscientific.com |

| Piperazine-1,4-diium bis(2,4,6-trinitrophenolate) nih.gov | NLO nih.gov | Nonlinear optics nih.gov |

| (3S)-3-methyl-1,4-di(cyanomethyl)this compound perchlorate rsc.org | Piezoelectric rsc.org | Flexible devices, Sensors rsc.org |

Utilization as a Versatile Building Block for Non-Biological Target Molecule Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry and is a crucial building block in the synthesis of a wide array of pharmaceuticals. rsc.orgiucr.orgnih.gov The strategic use of this compound as a synthetic intermediate allows for the chemoselective monosubstitution of the piperazine ring, which is a critical step in the synthesis of many target molecules. muni.czmuni.cz

This synthetic utility is based on the principle that the protonation of one nitrogen atom in piperazine deactivates it towards electrophilic attack, allowing for selective reaction at the other, unprotonated nitrogen. muni.czmuni.czresearchgate.net This method provides a more direct and efficient route to 1-monosubstituted piperazines compared to traditional protection-deprotection strategies. muni.czmuni.cz These monosubstituted piperazines are valuable intermediates for creating more complex molecules with desired biological activities. iucr.orgmdpi.com

For example, 1-(methylsulfonyl)piperazine, a key intermediate in pharmaceutical synthesis, can be prepared using this approach. nih.gov The synthesis of various 4-(2-methoxyphenyl)this compound salts with organic anions further demonstrates the versatility of this cation in creating a diverse range of compounds with potential applications as receptor ligands or for developing drugs with antidepressant-like activity. iucr.org The ability to form supramolecular assemblies through hydrogen bonding in these salts also opens up possibilities in crystal engineering and the design of materials with specific solid-state properties. iucr.orgnih.gov

Advanced Spectroscopic and Analytical Techniques for Comprehensive Structural and Mechanistic Studies of Piperazin 1 Ium

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of piperazin-1-ium containing molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for unambiguous structural assignment.

Dynamic NMR (DNMR) studies are particularly insightful for characterizing the conformational dynamics of the piperazine (B1678402) ring. The piperazine ring can undergo chair-to-chair inversion and, in substituted derivatives, restricted rotation around exocyclic bonds, such as an amide bond. Variable-temperature ¹H NMR experiments allow for the determination of the energy barriers (ΔG‡) for these processes. For instance, in acylated piperazines, the energy barrier for chair-to-chair inversion ranges from 56–80 kJ/mol. The rotation around an N–C(O) amide bond can lead to the existence of syn and anti conformers, with rotational barriers typically between 59–62 kJ/mol.

The solvent can significantly influence the conformational flexibility of the this compound cation. In a solvent like DMSO-d₆, hydrogen bonding can reduce conformational mobility, while a less interactive solvent such as CDCl₃ may permit greater dynamic freedom. Substituents on the piperazine ring also play a crucial role; electron-withdrawing groups can increase rotational barriers by stabilizing the transition state through resonance. In some cases, complex NMR spectra with doubled signals for the NCH₂ groups are observed, indicating the presence of multiple conformers due to restricted rotation and the high energy barrier for ring inversion. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H | 2.96, 3.16 (piperazine CH₂) | DMSO-d₆ | mdpi.com |

| 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹³C | 48.46, 50.14 (piperazine CH₂) | DMSO-d₆ | mdpi.com |

| 3,7-Bis-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenothiazin-5-ium iodide | ¹H | 3.91 (m, 8H), 3.40–3.70 (m, 8H) | CDCl₃ | rsc.org |

| 3,7-Bis-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenothiazin-5-ium iodide | ¹³C | 47.7, 42.0–44.0 | CDCl₃ | rsc.org |

| 4-Carbmethoxy-1-methyl-1-octadecylpiperazine-1-ium iodide | ¹³C | 57.90 (piperazine CH₂), 41.80 (piperazine CH₂) | CDCl₃ | muni.cz |

Advanced Vibrational Spectroscopy (FT-IR, Raman, THz) for Probing Intermolecular Interactions and Solid-State Forms

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR), Raman, and Terahertz (THz) spectroscopy, offers a powerful means to investigate the solid-state forms of this compound compounds and the intricate network of intermolecular interactions that govern their crystal packing.

FT-IR and Raman spectroscopy are routinely used to identify characteristic vibrational modes of the this compound cation and its associated counter-ions. The N-H stretching vibrations of the protonated amine group are particularly important and typically appear in the region of 2900-3400 cm⁻¹. mdpi.comdergipark.org.tr The C-H stretching vibrations of the piperazine ring are generally observed between 2800 and 3100 cm⁻¹. dergipark.org.trresearchgate.net The C-N stretching vibrations within the piperazine ring usually fall in the 1199-1323 cm⁻¹ range. researchgate.net These techniques are highly sensitive to the local environment, and shifts in vibrational frequencies can provide evidence for hydrogen bonding and other non-covalent interactions.

Terahertz (THz) spectroscopy, which probes low-frequency vibrations (typically below 100 cm⁻¹ or 3 THz), is especially valuable for studying collective lattice vibrations and intermolecular modes. These low-energy modes are directly related to the crystal lattice and can serve as a unique "fingerprint" for different polymorphic forms of a this compound salt. This makes THz spectroscopy a powerful tool for polymorph screening and characterization. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for this compound Containing Compounds

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Technique | Compound Class | Reference |

| N-H Stretching (NH₂⁺) | ~2931-3184 | FT-IR, Raman | Phenylpiperazinium salts | mdpi.comdergipark.org.tr |

| C-H Stretching (aromatic) | ~3016-3099 | FT-IR, Raman | Phenylpiperazine derivatives | dergipark.org.tr |

| C-H Stretching (piperazine ring) | ~2831-2954 | FT-IR, Raman | Phenylpiperazine derivatives | dergipark.org.tr |

| C-C Stretching (aromatic) | ~1445-1629 | FT-IR, Raman | Phenylpiperazine derivatives | dergipark.org.tr |

| C-N Stretching (piperazine) | ~1199-1323 | FT-IR, Raman | Piperazine | researchgate.net |

| C-C Stretching (piperazine) | ~1055-1120 | FT-IR, Raman | Piperazine | researchgate.net |

Mass Spectrometry (MS) Coupled with Fragmentation Studies for Pathway Analysis and Complex Characterization

Mass spectrometry (MS) is a cornerstone technique for the molecular weight determination and structural characterization of this compound derivatives. When coupled with fragmentation studies, typically through tandem mass spectrometry (MS/MS), it provides invaluable information for identifying unknown compounds, elucidating fragmentation pathways, and characterizing complex mixtures.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of this compound salts, as it allows the intact cation to be transferred into the gas phase. rsc.orgiucr.org In MS/MS experiments, the parent ion is isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern. The fragmentation of the piperazine ring itself can yield ions of significant relative abundance. researchgate.net For example, the fragmentation of N-benzylpiperazines often involves cleavage of the piperazine ring. researchgate.net

The fragmentation patterns are highly dependent on the substituents attached to the piperazine ring. Analysis of these fragments allows for the precise localization of substituents and the identification of the core structure. For instance, in the analysis of imatinib, a drug containing a piperazine moiety, fragmentation involves cleavage of the 4-methyl-1-piperazinyl group from the benzamide (B126) structure. nih.gov This detailed fragmentation analysis is crucial for metabolite identification and for understanding the degradation pathways of piperazine-containing compounds. nih.govresearchgate.net

Single-Crystal X-ray Diffraction and Powder X-ray Diffraction for Polymorph Screening and Crystal Structure Determination

X-ray diffraction techniques are the gold standard for the unambiguous determination of the three-dimensional structure of this compound compounds in the solid state. Single-crystal X-ray diffraction (SC-XRD) provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, while powder X-ray diffraction (PXRD) is essential for polymorph screening and quality control.

Numerous crystal structures of this compound salts have been determined, revealing a wide range of supramolecular assemblies driven by hydrogen bonding. iucr.orguky.eduresearchgate.netiucr.orgcsic.escsic.esiucr.orgiucr.orgnih.govnih.gov The protonated nitrogen atom of the this compound cation acts as a hydrogen-bond donor, forming strong N-H···O or N-H···N interactions with the counter-ion or solvent molecules. researchgate.netiucr.orgiucr.org These interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks, such as chains, ribbons, and sheets. iucr.orgiucr.orgiucr.org

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for this compound salts, especially in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties. For example, two polymorphs of a salt of meclofenamic acid with piperazine, one orthorhombic and one monoclinic, have been identified. acs.org PXRD is the primary tool for identifying and differentiating between these polymorphs. The synthesis of various salts of 4-(4-methoxyphenyl)this compound has also led to the discovery of new polymorphs. ugr.es

Table 3: Crystallographic Data for Selected this compound Salts

| Compound | Space Group | Crystal System | Key Supramolecular Features | Reference |

| 4-(4-nitrophenyl)this compound 4-bromobenzoate (B14158574) dihydrate | P-1 | Triclinic | Chains formed by N-H···O and C-H···O hydrogen bonds | iucr.orgcsic.es |

| 4-(4-nitrophenyl)this compound 4-methoxybenzoate (B1229959) hemihydrate | P2₁/c | Monoclinic | Disordered nitro group | iucr.orgcsic.es |

| 4-phenylthis compound 4-ethoxybenzoate monohydrate | P-1 | Triclinic | Ribbons formed by N-H···O, O-H···O, and C-H···π interactions | iucr.org |

| 1-ethylpiperazinium 3,5-dinitrobenzoate | P2₁/c | Monoclinic | Layers linked by N-H···O hydrogen bonds | csic.es |

| 4-(4-nitrophenyl)this compound benzoate (B1203000) monohydrate | P2₁/c | Monoclinic | Sheets formed by O-H···O, N-H···O, and C-H···O hydrogen bonds | iucr.org |

| Meclofenamic acid-piperazine 1:1 salt (Polymorph O) | P2₁2₁2₁ | Orthorhombic | Ionic N⁺-H···O⁻ hydrogen bonds | acs.org |

| Meclofenamic acid-piperazine 1:1 salt (Polymorph M) | P2₁/c | Monoclinic | Ionic N⁺-H···O⁻ hydrogen bonds | acs.org |

Emerging Research Frontiers and Future Trajectories in Piperazin 1 Ium Chemistry

Computational Design and Predictive Modeling for Novel Piperazin-1-ium Materials

The integration of computational chemistry has revolutionized the design and discovery of new this compound materials. Predictive modeling allows for the in silico exploration of molecular structures, properties, and reaction pathways, significantly reducing the time and resources required for experimental work.

Detailed research findings indicate that computer modeling of acid-base equilibria for piperazine (B1678402) is a crucial first step in predicting suitable reaction conditions for syntheses involving the this compound cation. muni.czmuni.cz This approach helps in the rational design of synthetic protocols by, for example, determining that acetic acid is a highly suitable medium for the in situ generation of the this compound cation. muni.cz

Furthermore, machine learning (ML) models are emerging as powerful tools for predicting the reactivity of this compound. Atom-based ML models have been developed to estimate nucleophilicity and electrophilicity by predicting methyl cation affinities (MCAs) and methyl anion affinities (MAAs). rsc.org In one case study for the synthesis of ciprofloxacin, ML models predicted that the neutral nitrogen atom in this compound is the second most nucleophilic site, a crucial piece of information for predicting potential side reactions and optimizing chemoselectivity. rsc.org

Table 1: Theoretically Computed Parameters for 1-Phenylpiperazin-1,4-diium Nitrate Monohydrate Data computed by PM6-DH2 method.

| Parameter | Value |

| HOMO Energy | -11.23 eV |

| LUMO Energy | -2.65 eV |

| Energy Gap (LUMO-HOMO) | 8.58 eV |

| Source: researchgate.net |

Self-Assembly of this compound into Hierarchical Supramolecular Architectures

The this compound cation is an excellent building block for the construction of complex supramolecular architectures through self-assembly. connectedpapers.com The cation's ability to form multiple, charge-assisted hydrogen bonds is a key driver in the formation of these ordered structures. uky.eduamrita.edu These non-covalent interactions, particularly N-H···O and C-H···O hydrogen bonds, dictate the crystal packing and lead to the formation of well-defined one-, two-, or three-dimensional networks. mdpi.comcsic.esnih.gov

The specific architecture is highly dependent on the counter-anion used. For example, in salts prepared with various organic acids, the interplay between the this compound cation and the anions generates distinct structural motifs. uky.eduamrita.edu The crystal structure of bis(4-phenylthis compound) oxalate (B1200264) dihydrate is stabilized and maintained by a network of O-H···O, N-H···O, and C-H···O intermolecular hydrogen bonds. mdpi.com Similarly, the supramolecular assembly of 4-(4-nitrophenyl)this compound salts can be either two-dimensional, as seen with a benzoate (B1203000) monohydrate anion, or three-dimensional with a 2-carboxy-4,6-dinitrophenolate anion. nih.gov

Researchers have studied the self-assembly of cucurbit[n]uril with 1-(4-methoxyphenyl)piperazine, where the interaction between the negative portals of the cucurbit[n]uril and the guest molecule drives the formation of exclusion complexes, leading to multi-dimensional supramolecular frameworks. researchgate.net The directed assembly of these molecular building blocks into discrete supermolecules or extended networks is a central challenge that, when overcome, allows for the creation of materials with predictable and versatile properties. mdpi.com The study of these hierarchical structures is crucial for developing new functional materials, including those with nonlinear optical (NLO) properties. researchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °) for 4-(2-methoxyphenyl)this compound pentafluorobenzoate

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N1—H1A···O2 | 0.92 | 1.83 | 2.743 (3) | 171 |

| N4—H4A···O1 | 0.92 | 1.80 | 2.709 (3) | 170 |

| C2—H2A···O1 | 0.97 | 2.58 | 3.486 (4) | 155 |

| C11—H11···O2 | 0.93 | 2.50 | 3.176 (4) | 130 |

| D = donor, A = acceptor. Source: uky.edu |

Green Chemistry Approaches to this compound Applications

The principles of green and sustainable chemistry are increasingly being applied to the synthesis and application of this compound derivatives. mdpi.com The goal is to develop more environmentally friendly processes that are efficient, reduce waste, and utilize safer reagents and conditions. mdpi.com

A significant advancement is the development of a simplified, one-pot, one-step synthetic procedure for preparing monosubstituted piperazine derivatives starting from the this compound cation. muni.czmdpi.com This method avoids the need for complex protection/deprotection steps, which are common in traditional syntheses. muni.czmuni.cz The process often employs heterogeneous catalysts, such as metal ions supported on a polymeric resin. muni.czmdpi.com These catalysts are easily separated from the reaction mixture and can be reused, which aligns with green chemistry principles by minimizing waste and improving atom economy. mdpi.com

The use of microwave irradiation as an alternative to conventional heating has also been explored to shorten reaction times. mdpi.com Comparisons between classic flask procedures, microwave-assisted batch processes, and flow microwave reactors have demonstrated the potential for significant efficiency gains. mdpi.com Another innovative approach harnesses concentrated solar radiation (CSR) as a renewable energy source for the synthesis of 1,4-disubstituted piperazines, achieving faster reactions, higher yields, and a dramatic reduction in energy consumption. researchgate.net The application of solid-phase synthesis, where the this compound cation is ionically bonded to a resin, further exemplifies a green approach by simplifying purification and product isolation. muni.cz

Table 3: Comparison of Synthesis Techniques for Monosubstituted Piperazine Derivatives

| Technique | Method | Reaction Time | Yield (%) |

| Classic Synthesis | A | Several hours (reflux) | High |

| Microwave-Assisted Batch | B | Not specified | Not specified |

| Flow Microwave Reactor | C | Not specified | Not specified |

| Source: Based on descriptions in mdpi.com |

Interdisciplinary Approaches to Unravel Complex this compound Phenomena

Understanding the complex phenomena associated with this compound compounds often requires a multifaceted, interdisciplinary approach that transcends traditional scientific boundaries. amazon.com The convergence of synthetic organic chemistry, crystallography, computational modeling, and materials science is proving essential for a comprehensive understanding of structure-property relationships. researchgate.netmdpi.commdpi.com

For example, the investigation of novel this compound salts frequently combines synthesis, single-crystal X-ray diffraction for precise structural characterization, and computational studies (like DFT) to analyze intermolecular interactions and electronic properties. researchgate.netmdpi.com This synergy allows researchers to not only determine the three-dimensional arrangement of atoms but also to quantify the energies of the interactions, such as hydrogen bonds, that hold the structure together. uky.eduamrita.edu

In the context of developing biologically active compounds, research often integrates synthetic chemistry with analytical methods (like HPLC-UV/HR-MS), physicochemical characterization, and biological screening. mdpi.com Studies on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, for instance, use this combined approach to evaluate structure-activity relationships (SARs). mdpi.com By correlating structural features and physicochemical descriptors with antimycobacterial activity, researchers can gain insights into what makes a compound effective, guiding the design of more potent molecules. mdpi.com These interdisciplinary studies are crucial for tackling complex scientific challenges and unlocking the full potential of this compound chemistry in diverse fields. ojed.org

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.